1-azido-3-bromopropane
Description
Positional Significance of Azidoalkanes and Bromoalkanes in Synthetic Organic Chemistry
The utility of 1-azido-3-bromopropane is rooted in the distinct and complementary reactivity of its two functional groups: the azido (B1232118) group (-N₃) and the bromo group (-Br). Both azidoalkanes and bromoalkanes are foundational pillars in the field of organic synthesis, each offering a unique set of chemical transformations.
Azidoalkanes are highly versatile functional groups. The azide (B81097) moiety is relatively stable and can participate in a variety of powerful reactions. andrews.edu It is considered a precursor to primary amines, which are ubiquitous in biologically active compounds. digitellinc.com The reduction of azides to amines can be achieved under mild conditions, for instance, through hydrogenolysis or the Staudinger reaction using phosphines like triphenylphosphine (B44618). wikipedia.org Perhaps the most prominent application of azides in recent decades is their participation as a 1,3-dipole in the Huisgen cycloaddition reaction, particularly the copper(I)-catalyzed variant known as "click chemistry". wikipedia.org This reaction with alkynes to form stable 1,2,3-triazole rings is exceptionally reliable and has found widespread use in drug discovery, materials science, and bioconjugation. wikipedia.org
Bromoalkanes , a class of haloalkanes, are classic electrophilic substrates in organic synthesis. ncert.nic.in The carbon-bromine bond is polarized, rendering the carbon atom susceptible to attack by nucleophiles. This reactivity makes bromoalkanes excellent precursors for nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. pearson.com A wide array of nucleophiles can be used to displace the bromide, leading to the formation of alcohols, ethers, amines, thiols, and other functional groups. ncert.nic.inwikipedia.org Furthermore, bromoalkanes can undergo elimination reactions, typically in the presence of a strong base, to form alkenes through a process known as dehydrohalogenation. wikipedia.org
The combination of these two functional groups within the same molecule, as in this compound, provides a powerful tool for synthetic chemists, allowing for orthogonal chemical strategies where one group can be reacted selectively while the other remains intact for subsequent transformations.
| Functional Group | Reaction Type | Reactant(s) | Product(s) | Significance |
|---|---|---|---|---|
| Azido (-N₃) | Reduction (Staudinger Reaction) | Triphenylphosphine, then H₂O | Primary Amine (-NH₂) | Forms amines, key in pharmaceuticals. digitellinc.comwikipedia.org |
| Azido (-N₃) | Huisgen 1,3-Dipolar Cycloaddition | Alkyne | 1,2,3-Triazole | "Click chemistry" for bioconjugation and materials science. wikipedia.org |
| Bromo (-Br) | Nucleophilic Substitution | Nucleophiles (e.g., OH⁻, NH₃) | Alcohols, Amines, etc. | Introduces a wide variety of functional groups. wikipedia.org |
| Bromo (-Br) | Elimination (Dehydrohalogenation) | Strong Base | Alkene | Forms carbon-carbon double bonds. wikipedia.org |
Rationale for Investigating Bifunctional Propane (B168953) Derivatives
The investigation of bifunctional compounds, particularly those with a propane spacer like this compound, is driven by the demand for more efficient and versatile synthetic strategies. researchgate.net Bifunctional reagents that can introduce two functional groups simultaneously or in a stepwise manner streamline synthetic pathways, enhancing both step- and atom-economy. researchgate.net
The three-carbon propane chain offers several advantages:
Flexibility and Conformational Freedom: The propane backbone is conformationally flexible, which can be crucial in the synthesis of macrocycles or in positioning functional groups for intramolecular reactions.
Common Structural Motif: The 1,3-disubstituted propane unit is a common structural element in many natural products and pharmaceutically active molecules.
Orthogonal Reactivity: The separation of the two functional groups by three carbon atoms minimizes their electronic interference, allowing for highly selective, or "orthogonal," reactions. The azide group can, for example, undergo a click reaction without affecting the bromo group, which can then be used in a subsequent nucleophilic substitution reaction. This orthogonality is a cornerstone of modern synthetic planning.
The use of such bifunctional building blocks is central to creating molecular diversity and complexity from simple, readily available starting materials. mdpi.com They are valuable in the synthesis of polymers, ligands for supramolecular chemistry, and precursors for complex heterocyclic systems. mdpi.comarkat-usa.org The ability to functionalize a molecule at two distinct points with different chemical handles is a powerful strategy for constructing advanced materials and therapeutic agents. nih.gov
Historical Development of Research on Azido-Halogenated Precursors and Bifunctional Compounds
The scientific foundation for a molecule like this compound was built over more than a century of chemical discovery. The journey began with the independent characterization of its constituent functional groups.
The first organic azide, phenyl azide, was synthesized by Peter Griess in 1864. wikipedia.org However, it was the work of Theodor Curtius in the 1890s that truly stimulated interest in this class of compounds. Curtius not only discovered hydrazoic acid (HN₃) but also developed key synthetic methods, including the synthesis of benzyl (B1604629) azide from benzyl iodide and silver azide, demonstrating the displacement of a halide by an azide. wikipedia.orguni-muenchen.de For many years, research into organic azides was steady but modest, partly due to the known instability of some low-molecular-weight azides. wikipedia.orgthieme-connect.de This changed dramatically with the advent of the Huisgen 1,3-dipolar cycloaddition and, more recently, the development of copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which propelled organic azides to the forefront of synthetic chemistry. wikipedia.org
The study of bromoalkanes and other haloalkanes is fundamental to the history of organic chemistry itself, with their substitution and elimination reactions being among the earliest and most studied organic transformations. pearson.comwikipedia.org The development of reactions like the Finkelstein reaction (halide exchange) highlighted their role as versatile synthetic intermediates. wikipedia.org
The convergence of these two areas of research into the study of bifunctional azido-halogenated compounds is a more recent development. The deliberate design of bifunctional reagents has become a significant research trend, aimed at increasing synthetic efficiency. researchgate.net This "bifunctionalization" approach, where two different functionalities are installed in a single or tandem process, is now a key strategy in fields ranging from drug discovery to materials science. researchgate.netnih.gov The synthesis of this compound itself is a straightforward application of classical nucleophilic substitution, where a bromide in 1,3-dibromopropane (B121459) is displaced by an azide ion, a testament to the enduring utility of foundational chemical principles in creating novel and powerful reagents for modern science.
| Date | Discovery/Development | Key Contributor(s) | Significance |
|---|---|---|---|
| 1864 | First synthesis of an organic azide (phenyl azide). | Peter Griess | Established the existence of the organic azide functional group. wikipedia.org |
| 1890s | Discovery of hydrazoic acid and the Curtius rearrangement. | Theodor Curtius | Developed fundamental synthesis methods for azides, including from halides. wikipedia.orguni-muenchen.de |
| 1960s | Development of the 1,3-dipolar cycloaddition of azides. | Rolf Huisgen | Established a major reaction pathway for azides, forming triazoles. wikipedia.org |
| c. 2001 | Development of Cu(I)-catalyzed Azide-Alkyne Cycloaddition ("Click Chemistry"). | K. B. Sharpless, V. V. Fokin | Revolutionized the use of azides, making them a premier tool for conjugation. wikipedia.org |
| Late 20th/Early 21st Century | Rise of bifunctional reagents and catalysts as a research focus. | Various Researchers | Shift towards more efficient and step-economical synthesis strategies. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
153732-56-0 |
|---|---|
Molecular Formula |
C3H6BrN3 |
Molecular Weight |
164.00 g/mol |
IUPAC Name |
1-azido-3-bromopropane |
InChI |
InChI=1S/C3H6BrN3/c4-2-1-3-6-7-5/h1-3H2 |
InChI Key |
DGPHKOJLPWYXSK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azido 3 Bromopropane
Establishment of Preparative Routes for 1-Azido-3-bromopropane
Key synthetic strategies for obtaining this compound include nucleophilic displacement from dihalogenated propanes, transformations of hydroxypropyl azides, and regioselective bromination of azido-propanol derivatives. Each approach offers distinct advantages and challenges in terms of yield, purity, and reaction conditions.
A primary and widely utilized method for synthesizing this compound involves the nucleophilic substitution of a halide on a dihalogenated propane (B168953) with an azide (B81097) ion. tennessee.educymitquimica.comrsc.orgbeilstein-journals.org This strategy leverages the differential reactivity of the leaving groups or controls the stoichiometry to favor monosubstitution.
The most common approach for the synthesis of this compound is the direct reaction of 1,3-dibromopropane (B121459) with sodium azide. tennessee.educymitquimica.comrsc.orgbeilstein-journals.org In this SN2 reaction, the azide ion displaces one of the bromide ions. Typically, the reaction is performed using a slight excess of sodium azide in a suitable polar aprotic solvent. rsc.org However, a significant challenge in this synthesis is the potential for a second substitution to occur, leading to the formation of the undesired byproduct 1,3-diazidopropane (B14080579). One study found that reacting 1,3-dibromopropane with one equivalent of sodium azide resulted in a mixture containing 46% of the desired this compound, 27% of 1,3-diazidopropane, and 27% of unreacted 1,3-dibromopropane. beilstein-journals.org Careful control of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the monoazidated product and minimize the formation of the diazide. beilstein-journals.org
The choice of solvent plays a critical role in the efficiency and selectivity of the monoazidation of 1,3-dibromopropane. Polar aprotic solvents like dimethylformamide (DMF) are frequently employed. rsc.orgmdpi.com DMF effectively dissolves sodium azide and promotes the SN2 reaction. For instance, the reaction can be carried out in dry DMF at 50°C for 16-24 hours. mdpi.com One procedure using an equimolar ratio of 1,3-dibromopropane and sodium azide in DMF at 50°C, followed by stirring at room temperature, yielded the crude product containing 35 mol% of this compound. mdpi.com Another protocol using DMF yielded 29% of the purified product. rsc.org
Acetone (B3395972) is another solvent utilized for this reaction, often in the presence of a small amount of water to aid in dissolving the sodium azide. rsc.org In one instance, a mixture of acetone and water was used to synthesize 3-azido-1-propanol from 3-bromo-1-propanol (B121458), achieving a 77% yield. rsc.org While not a direct synthesis of this compound, this demonstrates acetone's utility in similar azidation reactions. The choice between DMF and acetone can influence reaction rates and product yields, with DMF generally being a stronger solvent for this type of nucleophilic substitution. mdpi.com
An alternative route to this compound involves the conversion of a hydroxyl group to a bromide in a molecule that already contains an azide functionality. The Mitsunobu reaction is a powerful method for achieving this transformation under mild conditions. rsc.orgmdpi.comorganic-chemistry.org This reaction typically involves treating an alcohol with a mixture of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile source. organic-chemistry.orgcommonorganicchemistry.com
In the context of synthesizing this compound, this would conceptually start from 3-azido-1-propanol. However, a more direct application of the Mitsunobu reaction starts from 3-bromo-1-propanol. In this case, the alcohol is converted to an azide. A reported procedure involves treating 3-bromo-1-propanol with triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and diphenylphosphoryl azide (DPPA) in tetrahydrofuran (B95107) (THF). This method yielded this compound in 60% yield. rsc.org
This synthetic strategy involves the selective bromination of an alcohol that already possesses an azide group. For example, starting with 3-azido-1-propanol, a selective bromination of the hydroxyl group would yield the target molecule. This can be achieved using various brominating agents. While specific examples for the direct bromination of 3-azido-1-propanol to this compound are less commonly reported in the initial search results, the principles of regioselective bromination are well-established in organic synthesis. nih.gov
Nucleophilic Displacement Strategies from Dihalogenated Propane Analogues
Comparative Analysis of Synthetic Efficiency and Yields Across Different Methodologies
The efficiency and yield of this compound synthesis vary significantly depending on the chosen methodology.
| Synthetic Method | Starting Material | Reagents | Solvent | Yield | Ref. |
| Monoazidation | 1,3-Dibromopropane | Sodium Azide | DMF | 46% (crude mixture) | beilstein-journals.org |
| Monoazidation | 1,3-Dibromopropane | Sodium Azide | DMF | 35% (in crude oil) | mdpi.com |
| Monoazidation | 1,3-Dibromopropane | Sodium Azide | DMF | 29% (purified) | rsc.org |
| Monoazidation | 1,3-Dibromopropane | Sodium Azide | Acetonitrile | Not specified | tennessee.edu |
| Mitsunobu Reaction | 3-Bromo-1-propanol | PPh3, DIAD, DPPA | THF | 60% | rsc.org |
| Azidation | 3-Bromo-1-propanol | Sodium Azide | Acetone/Water | 77% (of 3-azido-1-propanol) | rsc.org |
Interactive Data Table of Synthetic Methodologies
The table above summarizes the different synthetic routes to this compound, highlighting the starting materials, key reagents, solvents, and reported yields.
The direct monoazidation of 1,3-dibromopropane is a straightforward approach but often suffers from the formation of the 1,3-diazidopropane byproduct, which can complicate purification and lower the yield of the desired product. beilstein-journals.org Yields for this method are variable, with reports ranging from 29% to 46% in crude mixtures. beilstein-journals.orgrsc.orgmdpi.com
The Mitsunobu reaction, while involving more complex and expensive reagents, offers a higher reported yield of 60% for the conversion of 3-bromo-1-propanol. rsc.org This method provides a good alternative, particularly when higher purity is required and the cost of reagents is not a limiting factor.
Optimization of Reaction Conditions for Maximizing Selectivity and Minimizing Byproduct Formation (e.g., 1,3-Diazidopropane)
The primary route for synthesizing this compound is through the nucleophilic substitution of 1,3-dibromopropane with an azide salt, typically sodium azide (NaN₃). A significant challenge in this synthesis is the potential for a second substitution reaction to occur, leading to the formation of the undesired byproduct 1,3-diazidopropane. nih.gov The selectivity of the reaction towards the mono-azidated product is highly dependent on the reaction conditions.
Research has shown that the reaction of 1,3-dibromopropane with sodium azide often results in a mixture of the desired product, the diazide byproduct, and unreacted starting material. For instance, one study reported a product distribution of 46% this compound, 27% 1,3-diazidopropane, and 27% unreacted 1,3-dibromopropane. To enhance the yield of the target compound, careful control over the reaction parameters is essential.
Key Optimization Strategies:
Stoichiometry: Utilizing a precise molar ratio of reactants is crucial. Employing an equimolar ratio of 1,3-dibromopropane to sodium azide is a common strategy to favor monosubstitution. nih.govmdpi.com However, even under these conditions, the formation of the diazide can be significant. nih.gov
Temperature Control: Lowering the reaction temperature is an effective method to improve selectivity. By reducing the thermal energy of the system, the rate of the second substitution reaction is diminished more significantly than the first, thus minimizing the formation of 1,3-diazidopropane.
Reaction Time and Temperature Staging: A procedural modification involving staged temperature control has been explored. One method involves stirring the reaction mixture of 1,3-dibromopropane and sodium azide in dimethylformamide (DMF) for 24 hours at 50°C, followed by an extended period of stirring at room temperature for four days. mdpi.com This approach aims to drive the initial monosubstitution to completion at a moderate temperature before a prolonged period at a lower temperature to limit the subsequent diazide formation. Another approach involves reacting the components in methanol (B129727) at 45°C for 24 hours. nih.gov
The following table summarizes various reaction conditions and the reported outcomes, illustrating the impact of different parameters on the synthesis of this compound.
| Starting Material | Reagent | Solvent | Temperature | Time | Yield of this compound | Byproduct Mentioned | Reference |
| 1,3-Dibromopropane | Sodium Azide | DMF | 50°C | 16 hours | - | 1,3-Diazidopropane | |
| 1,3-Dibromopropane | Sodium Azide | Dry DMF | 50°C for 24h, then RT for 4 days | 5 days total | 35 mol% (in crude mixture) | - | mdpi.com |
| 1,3-Dibromopropane | Sodium Azide | DMF | - | - | 29% (after purification) | - | rsc.org |
| 1,3-Dibromopropane | Sodium Azide | Methanol | 45°C | 24 hours | <50% | 1,3-Diazidopropane | nih.gov |
Advanced Purification and Isolation Techniques for Research-Grade this compound
Given the formation of byproducts and the presence of unreacted starting materials, effective purification is paramount to obtaining research-grade this compound. The choice of purification technique depends on the scale of the reaction and the required purity of the final product.
Common Purification Methods:
Liquid-Liquid Extraction: This is often the first step in the work-up procedure. After the reaction, the mixture is typically diluted with a solvent like diethyl ether and washed with water to remove the inorganic salt byproduct (e.g., sodium bromide) and any remaining water-soluble reagents. mdpi.com The organic layer, containing the desired product and other organic components, is then dried over an anhydrous salt such as magnesium sulfate (B86663) or potassium carbonate. mdpi.comrsc.org
Column Chromatography: For achieving high purity, column chromatography is the most frequently employed method. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase. The choice of eluent (mobile phase) is critical for effective separation. A common system for the purification of this compound is a mixture of cyclohexane (B81311) and ethyl acetate, for example, in a 10:1 ratio. rsc.org Another reported eluent system is a gradient of toluene (B28343) and ethyl acetate. mdpi.com
Distillation and Evaporation: Following extraction and drying, the solvent is typically removed under reduced pressure using a rotary evaporator. mdpi.comrsc.org In some instances, if the boiling points of the components are sufficiently different, vacuum distillation can be used to separate the product from less volatile impurities. rsc.org
The table below outlines various purification protocols that have been successfully used to isolate this compound.
| Purification Method | Key Reagents/Solvents | Purpose | Reference |
| Liquid-Liquid Extraction | Diethyl ether, Water, Anhydrous Magnesium Sulfate | Removal of inorganic salts and water, initial product isolation | mdpi.com |
| Liquid-Liquid Extraction | Diethyl ether, Anhydrous Potassium Carbonate | Removal of inorganic salts and water, initial product isolation | rsc.org |
| Column Chromatography | Cyclohexane/Ethyl Acetate (10:1) | Separation of this compound from byproducts and starting material | rsc.org |
| Column Chromatography | Toluene/Ethyl Acetate (gradient) | High-purity isolation of the final product | mdpi.com |
| Rotary Evaporation | - | Removal of volatile solvents after extraction or chromatography | mdpi.comrsc.org |
| Vacuum Distillation | - | Removal of solvent from the reaction mixture | rsc.org |
Elucidating the Reactivity Profile and Transformational Pathways of 1 Azido 3 Bromopropane
Nucleophilic Substitution Reactions at the Brominated Center
The 1-azido-3-bromopropane molecule possesses two distinct reactive sites: the azide (B81097) and the bromide. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the selective modification of the brominated end of the molecule while leaving the azide group intact for subsequent transformations. The primary mechanism for these reactions is the S_N_2 (bimolecular nucleophilic substitution) pathway, characteristic of primary alkyl halides. msu.edu
Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S, C-C)
A wide array of nucleophiles can be employed to displace the bromide leaving group, leading to the formation of various carbon-heteroatom and carbon-carbon bonds. This versatility makes this compound a valuable building block in synthetic chemistry.
Carbon-Nitrogen (C-N) Bond Formation: Amines serve as effective nitrogen nucleophiles. The reaction of this compound with primary or secondary amines yields N-alkylated products. msu.edu For example, reacting it with an amine (R₂NH) results in the formation of a 3-azidopropylamine derivative. However, the direct alkylation of primary or secondary amines can sometimes lead to mixtures of products due to the product amine also being nucleophilic. msu.edu Using a large excess of the starting amine can help favor the formation of the desired mono-alkylated product.
Carbon-Oxygen (C-O) Bond Formation: Alkoxides (RO⁻) and carboxylates (RCOO⁻) are common oxygen nucleophiles used to form ethers and esters, respectively. The reaction with an alkoxide, such as sodium ethoxide, would yield 1-azido-3-ethoxypropane.
Carbon-Sulfur (C-S) Bond Formation: Thiolates (RS⁻) are excellent sulfur nucleophiles that react readily with primary alkyl halides. The reaction of this compound with a thiol derivative under basic conditions produces 3-azidopropyl thioethers.
Carbon-Carbon (C-C) Bond Formation: The cyanide ion (CN⁻) is a potent nucleophile that allows for the extension of the carbon chain. libretexts.org The reaction of this compound with sodium or potassium cyanide, typically in an ethanol solution under reflux, replaces the bromine atom with a nitrile group, yielding 4-azidobutanenitrile. libretexts.org This reaction is a classic example of nucleophilic substitution for forming a C-C bond. libretexts.org
| Nucleophile Type | Example Nucleophile | Resulting Bond | Product Class |
|---|---|---|---|
| Nitrogen | Ammonia (NH₃), Amines (RNH₂, R₂NH) | C-N | 3-Azidopropylamines |
| Oxygen | Alkoxides (RO⁻), Hydroxide (OH⁻) | C-O | 3-Azidopropyl ethers/alcohols |
| Sulfur | Thiolates (RS⁻) | C-S | 3-Azidopropyl thioethers |
| Carbon | Cyanide (CN⁻) | C-C | 4-Azidobutanenitrile |
Regioselectivity and Stereochemical Considerations in Bromine Displacement
The nucleophilic substitution reactions of this compound are highly regioselective. The nucleophile exclusively attacks the carbon atom bonded to the bromine. This is because the bromide ion is a much better leaving group than the azide ion under typical S_N_2 conditions.
The reaction proceeds via a classic S_N_2 mechanism. msu.edu This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the bond to the leaving group breaks. A key consequence of the S_N_2 mechanism is the inversion of stereochemistry at the reaction center. However, since the brominated carbon in this compound is not a stereocenter, this inversion is not observable in the final product. The reaction is stereospecific, but the substrate is achiral. rsc.org
Exploiting the Azide Functionality in Diverse Chemical Transformations
The azide group in this compound is a versatile functional group that can participate in a variety of powerful chemical transformations. It is relatively stable under many reaction conditions, allowing for the modification of the bromide end of the molecule first. However, its most prominent role in modern synthetic chemistry is as a 1,3-dipole in cycloaddition reactions. mdhv.ca
Cycloaddition Reactions: Triazole Formation via Azide-Alkyne Click Chemistry
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for synthesizing 1,2,3-triazole rings. wikipedia.orgorganic-chemistry.org The thermal version of this reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgnih.gov The development of a copper(I)-catalyzed variant has revolutionized this transformation, making it a cornerstone of "click chemistry." wikipedia.orgnih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, a term coined by K. B. Sharpless. wikipedia.orgnih.gov This reaction is exceptionally reliable and proceeds under mild, often aqueous, conditions to give exclusively the 1,4-disubstituted 1,2,3-triazole product. wikipedia.orgnih.govnih.gov The reaction's dependability, high yield, and selectivity have led to its widespread use in drug discovery, materials science, and bioconjugation. nih.gov
The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from a terminal alkyne and a Cu(I) salt. nih.govnih.gov This intermediate then reacts with the azide (such as the azide moiety in this compound) in a stepwise manner, culminating in the formation of the stable triazole ring and regeneration of the copper catalyst.
A common and convenient method for performing CuAAC reactions involves the in situ generation of the active Cu(I) catalyst from a more stable and readily available Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. wikipedia.orgnih.govnih.gov
The reaction of this compound with various terminal alkynes under CuAAC conditions provides a straightforward route to a diverse range of 1-(3-bromopropyl)-4-substituted-1H-1,2,3-triazoles. The resulting products are bifunctional, retaining the bromo group for further synthetic manipulations.
| Azide Reactant | Alkyne Reactant | Catalytic System | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Benzyl (B1604629) Azide | Phenylacetylene | Cu(I) salt | Toluene (B28343) | 1-benzyl-4-phenyl-1,2,3-triazole | 73% youtube.com |
| Various Azides | Various Alkynes | CuSO₄ / Sodium Ascorbate | CH₃CN/H₂O | 1,4-disubstituted-1,2,3-triazoles | High Yields frontiersin.orgnih.gov |
| Benzyl Azide | 1-ethynylcyclohexan-1-ol | Copper(I) phenylacetylide | CH₂Cl₂ | 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexan-1-ol | 70-90% mdpi.com |
| Aryl Azides | Calcium Carbide (Acetylene Source) | Copper Catalyst | MeCN-H₂O | 1-aryl-1,2,3-triazoles | Good Yields organic-chemistry.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Bioorthogonal Reactions
The azide group of this compound is an excellent participant in bioorthogonal chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves a [3+2] dipolar cycloaddition between an azide and a strained cyclic alkyne, such as a cyclooctyne derivative. A key advantage of SPAAC is that it proceeds efficiently at ambient temperatures without the need for a toxic copper catalyst, making it suitable for applications in biological systems magtech.com.cnigem.org. The driving force for the reaction is the release of ring strain in the cycloalkyne as it transitions to the more stable, fused triazole product magtech.com.cnnih.gov.
The reaction rate is significantly influenced by the structure of the cyclooctyne. Modifications to the cyclooctyne ring, such as the addition of fluorine atoms or fusion to aromatic rings (e.g., in dibenzocyclooctynes), can substantially increase the reaction kinetics magtech.com.cn. While specific kinetic data for this compound in SPAAC reactions are not extensively documented, the rates can be inferred from studies using structurally similar small organic azides like benzyl azide. The reaction kinetics are typically determined by monitoring the disappearance of reactants or the appearance of the triazole product using techniques like NMR or IR spectroscopy researchgate.net.
| Cyclooctyne Derivative | Azide Reactant | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
|---|---|---|---|
| DIBAC | Benzyl Azide | 0.3 | CD₃CN/D₂O |
| BCN | Benzyl Azide | 0.065 | CD₃CN/D₂O |
| DIFO | Benzyl Azide | 0.076 | CD₃CN/H₂O |
| BARAC | Benzyl Azide | 0.96 | CH₃CN/H₂O |
Data sourced from studies on various cyclooctyne derivatives. DIBAC (dibenzoazacyclooctyne), BCN (bicyclo[6.1.0]non-4-yne), DIFO (difluorinated cyclooctyne), BARAC (biarylazacyclooctynone).
Reduction to Primary Amines and Subsequent Derivatization
The azide moiety of this compound can be selectively reduced to a primary amine, yielding 3-bromopropan-1-amine. This transformation is a cornerstone of its synthetic utility, converting the azide, often used as a stable nitrogen source or for bioorthogonal ligation, into a versatile primary amine handle. A common and mild method for this reduction is the Staudinger reaction, which involves treatment with a phosphine, such as triphenylphosphine (B44618), followed by hydrolysis of the intermediate iminophosphorane wikipedia.orgorganic-chemistry.org.
Once formed, the resulting 3-bromopropylamine is amenable to a wide range of derivatization reactions at the amino group. A frequent strategy in multistep synthesis is the protection of the amine to prevent unwanted side reactions while the bromide is manipulated. A standard protection strategy involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) to form the tert-butyl carbamate (Boc) protected amine, tert-butyl (3-bromopropyl)carbamate chemicalbook.comscbt.com. This protected intermediate is a stable, versatile building block for further synthetic elaborations chemicalbook.com.
| Reactant | Reagent | Product | Typical Yield |
|---|---|---|---|
| 3-Bromopropylamine hydrobromide | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | tert-Butyl (3-bromopropyl)carbamate | ~98% chemicalbook.com |
Staudinger Ligation and Related Phosphorus Chemistry
The reaction between the azide of this compound and a triarylphosphine is the basis of the Staudinger ligation, a powerful method for forming a stable amide bond thermofisher.com. The reaction proceeds through the initial formation of an aza-ylide (or iminophosphorane) intermediate with the concomitant loss of dinitrogen gas wikipedia.org. In the classic Staudinger reduction, this intermediate is simply hydrolyzed to produce a primary amine and phosphine oxide wikipedia.org.
However, in the Staudinger ligation, the phosphine reagent is engineered with an electrophilic trap, typically a methyl ester, positioned ortho to the phosphorus atom. This trap intercepts the aza-ylide intermediate through an intramolecular cyclization, ultimately leading to the formation of a stable amide bond and the release of phosphine oxide thermofisher.com. This reaction is highly chemoselective, as both azides and phosphines are largely unreactive with biological functional groups, establishing the Staudinger ligation as a key bioorthogonal tool . The rate-determining step in this process is typically the initial reaction between the phosphine and the azide to form the phosphazide intermediate raineslab.com.
Intramolecular Reactivity: Cyclization Strategies Employing this compound
The dual functionality of this compound allows for its use in intramolecular cyclization strategies to form nitrogen-containing heterocycles. These reactions typically involve a two-stage process: first, one of the functional groups is modified or used to link the molecule to another reactive partner, and second, the remaining functional group reacts intramolecularly to close the ring.
Synthesis of Nitrogen-Containing Heterocycles through Internal Trapping
A primary application of intramolecular reactivity is the synthesis of strained four-membered rings like azetidines nih.gov. A common synthetic route involves the intramolecular SN2 reaction where a nitrogen atom attacks a carbon atom bearing a leaving group nih.gov. A derivative of this compound can be used to construct an azetidine (B1206935) ring. For instance, the azide can first be reduced to a primary amine (3-bromopropylamine). This amine can then be N-alkylated, and a subsequent intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the bromine, would form the azetidine ring. The reaction is driven by the formation of a stable cyclic product.
Similarly, piperidine rings, which are six-membered heterocycles, can be synthesized through intramolecular cyclization nih.govnih.gov. This typically requires a longer carbon chain. A synthetic strategy could involve using this compound as a starting material, extending the chain, and then inducing cyclization. For example, the bromide could be displaced by a nucleophile that contains a latent functionality, which is then elaborated into a suitable precursor for a 6-endo cyclization onto a derivative of the original azide group nih.govresearchgate.net.
Tandem Reaction Sequences Involving Both Functional Groups
The azide and bromide moieties of this compound can be employed in tandem or cascade reactions, where an initial intermolecular reaction sets the stage for a subsequent intramolecular event. This approach allows for the rapid construction of complex heterocyclic systems in a single pot researchgate.net.
For example, a tandem reaction could be designed where the bromide of this compound first acts as an electrophile in an alkylation reaction. If the nucleophile used for this alkylation also contains an alkyne, the product would be an azido-alkyne. This intermediate could then undergo a subsequent intramolecular 1,3-dipolar cycloaddition (either thermally or catalyzed) to form a fused tricyclic system containing a triazole ring. Such a sequence efficiently utilizes both functional groups to build molecular complexity.
Investigations into Reaction Kinetics and Mechanistic Pathways
The Staudinger reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate then undergoes a four-membered ring transition state to lose N₂ gas and form the aza-ylide wikipedia.org. In the case of the Staudinger ligation, the rate-determining step is the initial formation of the phosphazide, with a second-order rate constant for the reaction between (diphenylphosphino)methanethiol and an azide of 7.7 × 10⁻³ M⁻¹s⁻¹ having been reported raineslab.com.
Mechanistic studies of intramolecular cyclizations often focus on the regioselectivity of ring closure (e.g., endo vs. exo) and the factors that control it, such as substrate conformation and the nature of any catalysts used nih.gov.
Strategic Applications of 1 Azido 3 Bromopropane As a Versatile Synthetic Building Block
Advanced Heterocyclic Synthesis Utilizing 1-Azido-3-Bromopropane
The unique arrangement of the azido (B1232118) and bromo functionalities in this compound provides a powerful tool for the synthesis of a wide array of nitrogenous heterocyclic systems. This includes the construction of strained three- and four-membered rings, as well as more common five- and six-membered heterocycles, and even complex polycyclic and fused architectures.
The synthesis of aziridines and azetidines, three- and four-membered nitrogen-containing heterocycles respectively, often relies on intramolecular cyclization reactions. wikipedia.orgnih.gov While direct synthesis from this compound is not extensively documented, its chemical properties allow for its conversion into precursors suitable for such cyclizations.
For the synthesis of aziridines , a plausible strategy involves the initial conversion of this compound into a 2-azido-1-aminoethane derivative. This can be achieved through a series of functional group manipulations. For instance, the bromo group can be displaced by a cyanide, followed by reduction and subsequent chemical modifications. The resulting 2-azidoethanol (B47996) can then undergo reduction of the azide (B81097) to an amine, followed by activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate). Intramolecular nucleophilic substitution would then lead to the formation of the aziridine (B145994) ring. wikipedia.org General methods for aziridine synthesis include the intramolecular cyclization of haloamines and aminoalcohols. wikipedia.orgorganic-chemistry.orgnih.gov
The construction of azetidines can be envisioned through a similar intramolecular cyclization approach. nih.govnih.govrsc.org A key strategy would involve the reaction of this compound with a primary amine. This would yield an N-substituted-3-azidopropylamine. Subsequent reduction of the azide to a primary amine would generate a 1,3-diamine derivative. Intramolecular cyclization of this diamine, potentially after activation of one of the amino groups, would furnish the azetidine (B1206935) ring. This approach is analogous to established methods for azetidine synthesis that utilize intramolecular reactions of 1,3-disubstituted propanes. nih.govresearchgate.net
| Ring System | Plausible Synthetic Strategy from this compound | Key Reaction Type |
| Aziridine | Conversion to a 2-azido-1-aminoethane derivative followed by intramolecular cyclization. | Intramolecular Nucleophilic Substitution |
| Azetidine | Reaction with a primary amine, reduction of the azide, and subsequent intramolecular cyclization. | Intramolecular Cyclization of a 1,3-diamine derivative |
The reactivity of the azide group in this compound makes it an excellent precursor for the synthesis of five- and six-membered nitrogen heterocycles.
Triazoles are readily accessible through the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgwikipedia.org The azide functionality of this compound can react with a wide variety of terminal and internal alkynes in a [3+2] cycloaddition to form highly stable 1,2,3-triazole rings. unm.edunih.govbroadpharm.comnih.govijrpc.com This reaction is often catalyzed by copper(I) species, which ensures high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. mdpi.comyoutube.comyoutube.com The bromo group on the propyl chain remains intact during this transformation, allowing for further functionalization of the resulting triazole derivative.
The synthesis of quinolines from this compound is less direct but can be achieved by incorporating the 3-azidopropyl or a derived moiety into established quinoline (B57606) synthesis protocols. du.edu.egorientjchem.orgiipseries.orgorganic-chemistry.org For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could be adapted. orientjchem.org A derivative of this compound, such as 4-azido-2-butanone (prepared via reaction with acetoacetic ester followed by hydrolysis and decarboxylation), could serve as the carbonyl component. Reaction with a 2-aminoaryl aldehyde or ketone would then lead to the formation of a quinoline ring bearing a 2-(azidoethyl) substituent. Subsequent modification of the azide would provide access to a variety of functionalized quinolines.
| Heterocycle | Synthetic Approach using this compound | Key Reaction |
| 1,2,3-Triazole | Reaction of the azide group with an alkyne. | Huisgen 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition) |
| Quinoline | Conversion to a derivative with a reactive carbonyl or methylene (B1212753) group for use in established quinoline syntheses (e.g., Friedländer synthesis). | Condensation and Cyclization |
The bifunctional nature of this compound also provides a pathway to more complex polycyclic and fused heterocyclic systems. A powerful strategy involves the synthesis of molecules containing both an azide and an alkyne, which can then undergo an intramolecular azide-alkyne cycloaddition (IAAC) to form a fused triazole ring system. mdpi.comnih.govnih.govmdpi.comnih.govresearchgate.net
To achieve this, this compound can be reacted with a molecule that already contains an alkyne functionality, or the bromo group can be used to introduce an alkyne-containing substituent. For example, reaction of this compound with an alkoxide derived from an alkynyl alcohol would yield a molecule with both an azide and an alkyne separated by a flexible linker. This precursor, upon treatment with a suitable catalyst (e.g., copper(I)), would undergo intramolecular cycloaddition to generate a fused heterocyclic system containing a triazole ring. The size of the newly formed ring would be dependent on the length of the linker connecting the azide and alkyne groups. This approach allows for the construction of a variety of bicyclic and polycyclic structures with a triazole fused to another heterocyclic or carbocyclic ring. mdpi.comnih.gov
Functionalization of Complex Organic Molecules
Beyond its role in heterocyclic synthesis, this compound is a key reagent for the functionalization of complex organic molecules, serving as a versatile linker to introduce specific chemical handles.
The orthogonal reactivity of the azide and bromo groups in this compound makes it an ideal reagent for installing azidopropyl or, after reduction, aminopropyl linkers onto various molecular scaffolds. nih.govresearchgate.netnih.gov The bromo group, being a good leaving group, readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. This allows for the covalent attachment of the 3-azidopropyl group to a target molecule.
The azide functionality, being relatively unreactive under many conditions used for nucleophilic substitution, remains intact during this initial coupling step. This latent functionality can then be utilized in subsequent transformations. The most common application is its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry") to attach another molecule containing an alkyne. organic-chemistry.orgwikipedia.org This two-step process allows for the efficient connection of two different molecular entities via a propyl linker.
Alternatively, the azide group can be reduced to a primary amine under mild conditions, such as by Staudinger reduction (using triphenylphosphine (B44618) followed by hydrolysis) or by catalytic hydrogenation. This converts the azidopropyl linker into an aminopropyl linker, introducing a basic and nucleophilic primary amine group that can be used for further derivatization, such as amide bond formation or reductive amination.
| Linker Type | Installation Strategy | Subsequent Functionalization |
| Azidopropyl | Nucleophilic substitution using the bromo group. | [3+2] Cycloaddition with alkynes ("click chemistry"). |
| Aminopropyl | Installation of the azidopropyl linker followed by reduction of the azide group. | Amide bond formation, reductive amination, etc. |
The presence of two distinct reactive functional groups allows this compound to serve as a precursor for the synthesis of bifunctional cross-linking agents. nih.govnih.govnih.gov Cross-linking agents are molecules that can form covalent bonds between two or more other molecules, and they are widely used in polymer chemistry, materials science, and biochemistry to modify the properties of materials or to study molecular interactions.
A bifunctional cross-linking agent derived from this compound could be designed to react via two different chemical pathways. For example, the bromo group can be used to attach the linker to one polymer chain or biomolecule through a nucleophilic substitution reaction. The azide group, which remains available, can then be used to cross-link to a second polymer chain or biomolecule that has been functionalized with an alkyne, via a click reaction. This orthogonal reactivity allows for controlled and specific cross-linking.
Furthermore, the azide group itself can be used for cross-linking through photochemistry. nih.govnih.gov Upon exposure to UV light, azides can form highly reactive nitrenes, which can insert into C-H bonds or react with other functional groups in their vicinity. Thus, a polymer functionalized with the 3-azidopropyl group (via the bromo end of this compound) could be cross-linked by photolysis.
Synthesis of Novel Linkers and Scaffolds for Chemical Biology Research
This compound serves as a crucial bifunctional building block in the synthesis of innovative linkers and scaffolds essential for chemical biology research. Its distinct azide and bromo functionalities allow for sequential and orthogonal chemical modifications, making it an ideal starting material for constructing molecules with tailored properties for biological investigations. The presence of the azide group facilitates the introduction of various moieties through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the bromo group can be readily displaced by a wide range of nucleophiles. nih.gov
One significant application of this compound is in the creation of photo-cleavable linkers. These linkers are designed to be stable during experimental procedures but can be selectively cleaved upon exposure to light of a specific wavelength, allowing for the controlled release of tethered molecules. rsc.orgbroadpharm.comdtu.dk For instance, a photo-cleavable biotin (B1667282) probe has been synthesized for the labeling and subsequent release of biomolecules. While not starting directly from this compound, the synthesis involves the use of 3-azidopropylamine, a derivative that can be readily prepared from the parent compound. nih.gov This highlights the utility of the 3-azidopropyl moiety, originating from this compound, in constructing complex molecular architectures for studying protein-protein interactions and other biological processes.
The synthesis of a photo-cleavable biotin probe, for example, involves the derivatization of a core molecule with 3-azidopropylamine to introduce the azide handle necessary for click chemistry applications. nih.gov This azide group can then be used to attach the probe to a biomolecule of interest that has been metabolically or chemically engineered to contain an alkyne group. The other end of the linker contains the biotin moiety for affinity purification and a photo-labile group that allows for the release of the captured biomolecule under mild, light-induced conditions.
Furthermore, the dual functionality of this compound makes it a valuable precursor for the synthesis of fluorescent probes. rsc.orgnih.govnih.goved.ac.uk These probes are instrumental in visualizing and tracking biological molecules and processes within living cells. The bromo- end of this compound can be reacted with a fluorophore, while the azido- end can be used to attach the probe to a specific target molecule via click chemistry. This modular approach allows for the rapid and efficient generation of a diverse range of fluorescent probes with different spectral properties and targeting specificities.
Another key application lies in the construction of triazole-containing scaffolds. nih.govnih.govqu.edu.sa The 1,2,3-triazole ring, formed through the CuAAC reaction, is a stable, aromatic, and biocompatible linkage that is often used to connect different molecular fragments. By utilizing this compound, researchers can introduce a propyl-azide arm into a molecule, which can then be cyclized with an alkyne-containing partner to form a triazole-based scaffold. These scaffolds can be further elaborated to create libraries of compounds for drug discovery and chemical biology screening.
| Linker/Scaffold Type | Key Feature | Synthetic Utility of this compound | Representative Application |
| Photo-cleavable Linkers | Light-induced cleavage | Provides the 3-azidopropyl moiety for click chemistry attachment. | Controlled release of biomolecules in proteomics. nih.gov |
| Fluorescent Probes | Emission of light upon excitation | Serves as a bifunctional linker to connect a fluorophore and a targeting moiety. | Imaging and tracking of biomolecules in living cells. rsc.orgnih.gov |
| Triazole-containing Scaffolds | Stable and biocompatible linkage | Introduces a propyl-azide arm for CuAAC-mediated scaffold construction. | Generation of compound libraries for drug discovery. nih.govnih.gov |
Methodological Development in Organic Synthesis Through this compound Intermediates
The unique reactivity of this compound has also spurred the development of new synthetic methodologies in organic chemistry. Its ability to participate in a variety of chemical transformations makes it a valuable tool for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. hud.ac.uknih.govrsc.org
One area of methodological advancement involves the use of this compound in multi-component reactions (MCRs). nih.govresearchgate.netresearchgate.netmdpi.comwindows.net MCRs are one-pot reactions in which three or more reactants combine to form a single product, offering significant advantages in terms of efficiency and atom economy. The azide and bromo functionalities of this compound can be exploited in MCRs to generate diverse heterocyclic scaffolds. For example, the azide can participate in [3+2] cycloaddition reactions, while the bromo group can undergo nucleophilic substitution, all within a single synthetic operation. This approach allows for the rapid assembly of complex molecules from simple starting materials, accelerating the discovery of new bioactive compounds.
Ring-closing metathesis (RCM) is another powerful synthetic tool where derivatives of this compound can find application. nih.govnih.govdtic.mil RCM is a catalytic reaction that forms cyclic alkenes from acyclic dienes. By incorporating the 3-azidopropyl group into a diene substrate, new avenues for the synthesis of functionalized carbo- and heterocycles are opened. For instance, a diene containing an allyl group and a 3-azidopropyl group attached to a nitrogen atom could undergo RCM to form a cyclic amine with a pendant azidopropyl arm. This azido group can then be further functionalized using click chemistry, providing a versatile route to novel cyclic scaffolds.
Furthermore, intermediates derived from this compound are valuable precursors for the synthesis of various nitrogen-containing heterocycles. The azide group can be reduced to an amine, which can then participate in a range of cyclization reactions to form piperidines, pyrrolidines, and other important heterocyclic systems. hud.ac.uknih.govrsc.org The development of one-pot procedures for the synthesis of 3-azido- and 3-aminopiperidines from unsaturated amines highlights the utility of azide-containing building blocks in streamlining the synthesis of pharmaceutically relevant scaffolds. nih.gov
| Synthetic Methodology | Description | Role of this compound Intermediate | Potential Application |
| Multi-component Reactions (MCRs) | One-pot reactions involving three or more components. | Provides azide and bromo functionalities for convergent synthesis. | Rapid generation of diverse heterocyclic libraries. nih.govresearchgate.net |
| Ring-Closing Metathesis (RCM) | Catalytic formation of cyclic alkenes from dienes. | Incorporation of a functionalizable azidopropyl arm into cyclic systems. | Synthesis of novel carbo- and heterocyclic scaffolds. nih.govnih.gov |
| Heterocyclic Synthesis | Construction of ring systems containing nitrogen atoms. | Precursor to functionalized amines for cyclization reactions. | Efficient synthesis of piperidines and other bioactive heterocycles. hud.ac.uknih.govrsc.org |
Computational and Theoretical Insights into 1 Azido 3 Bromopropane Chemistry
Quantum Chemical Characterization of Molecular and Electronic Structure
The initial step in a computational analysis would involve the use of methods like Density Functional Theory (DFT) to characterize the fundamental properties of the 1-azido-3-bromopropane molecule.
Molecular Geometry: Calculations would determine the optimized three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles. These parameters are foundational for understanding the molecule's spatial arrangement.
Electronic Properties: The electronic structure would be explored by calculating the distribution of electron density and identifying the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity, highlighting the nucleophilic and electrophilic centers. For this compound, the HOMO is expected to be localized around the azide (B81097) group, while the LUMO would likely be associated with the antibonding orbital of the carbon-bromine bond.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). These predicted spectra can be compared with experimental data to validate the accuracy of the computational model.
A hypothetical data table for such a characterization might look like this:
| Property | Calculated Value (Hypothetical) | Method/Basis Set (Example) |
| C-Br Bond Length (Å) | 1.96 | B3LYP/6-311++G(d,p) |
| N-N-N Angle (°) | 172.5 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -7.2 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -0.8 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 2.5 | B3LYP/6-311++G(d,p) |
Prediction of Reactivity and Selectivity via Computational Modeling
Computational models are powerful tools for predicting how a molecule will react. For a bifunctional compound like this compound, this is particularly important for understanding chemoselectivity.
Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions or local softness. These indices would predict which atoms are most susceptible to nucleophilic or electrophilic attack. For instance, calculations would likely confirm that the carbon atom bonded to the bromine is a primary electrophilic site, while the terminal nitrogen of the azide is a key nucleophilic and dipolar site.
Modeling Reaction Pathways: To predict selectivity, different potential reaction pathways can be modeled. For example, in a reaction with a nucleophile that could also act as a dipolarophile (e.g., an alkynyl-thiol), computational modeling could compare the activation energies for the SN2 reaction at the C-Br bond versus the 1,3-dipolar cycloaddition at the azide group. The pathway with the lower energy barrier would be the predicted major product, guiding synthetic strategy.
Elucidation of Reaction Mechanisms and Transition States
A significant strength of computational chemistry is its ability to map out the entire energy landscape of a chemical reaction, including short-lived, high-energy transition states that are difficult to observe experimentally.
Transition State Searching: For a given reaction of this compound, such as its cycloaddition with an alkyne (a "click" reaction), algorithms can be used to locate the geometry of the transition state.
Energy Profile: By calculating the energies of the reactants, transition state(s), intermediates, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is critical for understanding the reaction rate, and whether the reaction is exothermic or endothermic. For example, modeling the SN2 displacement of the bromide by a nucleophile would involve locating the pentavalent carbon transition state.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants to the products, providing a dynamic picture of the reaction mechanism.
Conformational Analysis and Intermolecular Interactions
The flexible three-carbon chain of this compound allows it to adopt various spatial arrangements, or conformations, which can influence its reactivity and physical properties.
Potential Energy Surface Scan: A systematic scan of the dihedral angles along the C-C bonds would be performed to identify all stable conformers (energy minima) and the energy barriers to rotation between them. This would reveal the most likely shapes the molecule adopts in solution.
Intermolecular Forces: In a condensed phase, molecules interact with each other. Computational methods can model these non-covalent interactions, such as dipole-dipole forces or weak hydrogen bonds. For this compound, modeling could explore how it might self-associate or interact with solvent molecules. This is crucial for understanding its behavior in solution and in the solid state. For example, analysis could reveal weak interactions between the electron-rich azide group of one molecule and the electron-deficient region near the C-Br bond of another.
Future Prospects and Research Frontiers in 1 Azido 3 Bromopropane Chemistry
Development of More Efficient and Sustainable Synthetic Routes (e.g., Microwave-Assisted Synthesis, Green Chemistry)
The pursuit of green and sustainable chemistry has driven the development of more efficient methods for synthesizing alkyl azides, including 1-azido-3-bromopropane. organic-chemistry.orgajgreenchem.com Traditional synthesis often involves long reaction times and the use of volatile organic solvents. researchgate.netijrpas.com Modern approaches, particularly microwave-assisted organic synthesis (MAOS), offer significant improvements by aligning with the core principles of green chemistry, such as waste prevention and energy efficiency. organic-chemistry.orgijnrd.organton-paar.com
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of organic azides. researchgate.netorganic-chemistry.orgacs.org This method utilizes dielectric volumetric heating to warm the molecules in the reaction mixture directly and uniformly, rather than relying on the thermal conductivity of the vessel. ijnrd.orgrsc.org This leads to significantly faster reaction rates, often reducing reaction times from hours to minutes, and can result in higher product yields and purity. ajgreenchem.comijrpas.comijnrd.org A key advantage is the ability to use environmentally benign solvents like water, eliminating the need for phase-transfer catalysts and avoiding toxic, volatile organic compounds. organic-chemistry.orgacs.org Research has demonstrated that microwave-promoted nucleophilic substitution of alkyl halides with alkali azides in aqueous media is a practical and efficient route that tolerates a variety of functional groups. researchgate.netorganic-chemistry.orgacs.org
The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. organic-chemistry.orgajgreenchem.com Key aspects include maximizing atom economy, using safer solvents, and improving energy efficiency. organic-chemistry.organton-paar.com The use of water as a solvent is a cornerstone of green synthesis. organic-chemistry.org Additionally, developing catalytic processes that can be recycled and reused, such as using ZnO nanoparticles for triazole synthesis, contributes to the sustainability of reactions involving azides. rsc.org Future efforts will likely focus on developing solvent-free reaction conditions, potentially using ball-milling techniques or solid-supported reagents, to further reduce environmental impact. researchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Hours | Minutes ijrpas.com |
| Energy Consumption | Higher | Significantly lower ajgreenchem.comanton-paar.com |
| Solvents | Often toxic, volatile organic solvents (e.g., DMF) | Green solvents like water are highly effective organic-chemistry.orgorganic-chemistry.org |
| Heating Mechanism | Conduction (slow, non-uniform) ijnrd.org | Direct dielectric heating (rapid, uniform) ajgreenchem.comrsc.org |
| Yield & Purity | Variable, may require extensive purification | Often higher yields and improved purity ijrpas.comijnrd.org |
| Environmental Impact | Higher due to solvent use and energy consumption | Lower, aligning with green chemistry principles ajgreenchem.comijrpas.com |
Expanding the Scope of Transformational Reactions and Derivatizations
The synthetic power of this compound lies in the complementary reactivity of its two functional groups, which can be addressed selectively. The three-carbon chain separating the azide (B81097) and bromide minimizes their electronic interference, allowing for highly orthogonal reactions.
The azide group is exceptionally versatile. Its most prominent application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings. researchgate.net This reaction is highly efficient and biocompatible. researchgate.net The azide can also be smoothly reduced to a primary amine under mild conditions, such as through a Staudinger reaction or hydrogenolysis, providing access to essential building blocks for pharmaceuticals and biologically active compounds.
The bromo group functions as a classic electrophilic handle. The polarized carbon-bromine bond is susceptible to nucleophilic attack, allowing the bromide to be displaced by a wide array of nucleophiles to form ethers, thiols, amines, and other functional groups. It can also participate in elimination reactions to form alkenes.
Future research will focus on leveraging this orthogonality to build more complex molecular architectures. This includes developing one-pot, multi-step reaction sequences where both the azide and bromide are functionalized consecutively without intermediate purification. Further exploration into less common transformations of the azide group, such as its participation in reactions with organometallic reagents or novel cycloadditions, could unlock new synthetic pathways. Similarly, expanding the range of carbon-carbon bond-forming reactions at the bromide site, using advanced cross-coupling catalysis, will broaden its utility.
| Functional Group | Class of Reaction | Specific Transformation | Resulting Functional Group |
|---|---|---|---|
| Azido (B1232118) (-N₃) | Cycloaddition (Click Chemistry) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) researchgate.net | 1,2,3-Triazole |
| Reduction | Staudinger Reaction or Hydrogenolysis | Primary Amine (-NH₂) | |
| Bromo (-Br) | Nucleophilic Substitution (SN2) | Reaction with Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | Ether, Thioether, Amine, etc. |
| Elimination | Dehydrohalogenation with a strong base | Alkene |
Integration into Automated and High-Throughput Synthetic Platforms
The increasing demand for large, diverse libraries of molecules for drug discovery and materials science has spurred the development of automated and high-throughput experimentation (HTE) platforms. rug.nlpurdue.edu this compound is an ideal building block for these technologies due to its dual functionality, which allows for the rapid generation of molecular diversity.
HTE platforms can perform hundreds or thousands of unique reactions in parallel on a micro or nanoscale, significantly accelerating the discovery of new compounds and reaction conditions. rug.nlpurdue.edu The robust and highly efficient nature of the click reaction makes it particularly suitable for HTE. researchgate.net Automated systems can dispense nanoliter volumes of reagents, such as a library of alkynes and a solution of this compound, into well plates to generate a large library of triazole products. rug.nlnih.gov These libraries can then be screened in situ for biological activity without the need for purification, streamlining the early stages of drug discovery. researchgate.netrug.nl
Future work will involve designing more complex, multi-component reactions that can be fully automated. nih.gov The integration of this compound into continuous flow synthesis systems is another promising frontier. purdue.edu Flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis. purdue.edu An automated flow platform could sequentially modify the azide and bromide moieties of the molecule, enabling the efficient and scalable production of complex target molecules.
Exploration of Novel Applications in Materials Science (as a precursor to functional materials)
The unique structure of this compound makes it a valuable precursor for the synthesis of advanced functional materials. cymitquimica.com Its ability to act as a heterobifunctional linker—connecting different molecular entities through its azide and bromide ends—is central to its utility in materials science.
In polymer science, this compound can be used to synthesize and functionalize a wide range of polymers. researchgate.net The azide group can be used to "click" polymers onto surfaces or to other polymer chains, creating well-defined architectures like block copolymers and polymer brushes. researchgate.net The bromide can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains with specific lengths and compositions, leading to materials with tailored properties for applications in nanotechnology, coatings, and biomaterials. researchgate.net
The molecule is also a key component in creating functionalized surfaces and nanoparticles. researchgate.netnih.gov By first attaching the molecule to a surface via its bromide group, a field of azide groups can be presented. These can then be used to immobilize biomolecules, sensors, or other functional units via click chemistry. researchgate.net This strategy is crucial for developing diagnostic devices, targeted drug delivery systems, and advanced catalysts. nih.gov The search for new materials is a constant driver of technological progress, and versatile building blocks are essential to this endeavor. nih.govresearchgate.net
| Material Type | Role of this compound | Key Reactions | Potential Applications |
|---|---|---|---|
| Block Copolymers | Linker between different polymer blocks | Click Chemistry (Azide), Polymerization Initiation (Bromide) | Nanostructured materials, drug delivery vehicles |
| Surface Modification | Anchor to introduce functional groups onto a surface | Nucleophilic Substitution (Bromide), Click Chemistry (Azide) researchgate.net | Biosensors, biocompatible coatings, electronics |
| Functionalized Nanoparticles | Linker to attach targeting ligands or drugs | Click Chemistry, Nucleophilic Substitution nih.gov | Targeted drug delivery, medical imaging contrast agents nih.gov |
| Dendrimers & Hyperbranched Polymers | Building block for creating branched architectures | Azide-Alkyne Polycycloaddition mdpi.com | Catalysis, drug delivery, viscosity modifiers |
Addressing Remaining Challenges and Unexplored Reactivity in this compound Chemistry
Despite its utility, challenges and unexplored areas remain in the chemistry of this compound. One significant challenge is achieving perfect selectivity in its synthesis. The reaction of 1,3-dibromopropane (B121459) with sodium azide can lead to the formation of the undesired 1,3-diazidopropane (B14080579) byproduct, which can complicate purification and lower the yield of the desired mono-azide product. Developing synthetic protocols with improved selectivity remains an important goal.
Safety is another critical consideration. While many organic azides are stable, low-molecular-weight azides can be energetic and potentially explosive under certain conditions, such as heat or shock. cymitquimica.comresearchgate.net Research into safer handling procedures and the development of in situ generation methods for the azide group could mitigate these risks. researchgate.net
The unexplored reactivity of this compound presents exciting research opportunities. While the CuAAC reaction is dominant, investigating other types of cycloadditions or reactions where the azide acts as a nitrene precursor could yield novel heterocyclic systems. Furthermore, developing new catalytic systems that can differentiate between the two functional groups with even greater precision or enable previously inaccessible transformations is a key frontier. rsc.org For example, a catalyst that could selectively activate the C-Br bond for cross-coupling while leaving the azide untouched under conditions where the azide would normally react would be highly valuable. Addressing these challenges and exploring new reaction pathways will continue to expand the synthetic toolkit available to chemists and material scientists.
Q & A
Q. What experimental controls are essential when studying the toxicity of this compound in cellular models?
- Methodological Answer : Include:
- Negative Controls : Cells treated with solvent (e.g., DMSO) only.
- Positive Controls : Known cytotoxins (e.g., cisplatin) to benchmark response.
- Azide-Specific Controls : Sodium azide at equivalent concentrations to isolate azide-related effects. Use assays like MTT or Annexin V staining to differentiate apoptosis from necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
